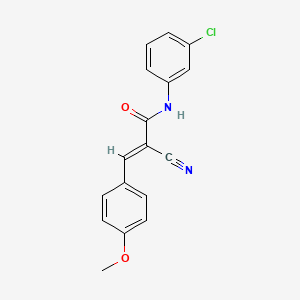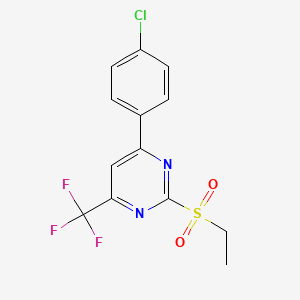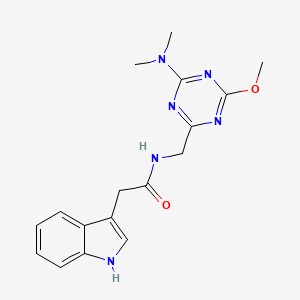
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired structural complexity. For instance, compounds with oxalamide groups and related structural motifs are typically synthesized through condensation reactions, involving intermediates such as esters, hydrazides, and subsequently forming the target oxalamide through specific rearrangement and cyclization reactions (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing oxalamide and related groups is characterized using techniques like X-ray crystallography. This allows for the detailed visualization of the compound's geometry, bonding patterns, and molecular conformations. For example, related compounds have been shown to crystallize in specific space groups, with molecular interactions such as hydrogen bonding playing a crucial role in their structural stabilization (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Copper-Catalyzed Reactions
In a study on copper-catalyzed coupling reactions, a related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), demonstrated effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This suggests that compounds similar to N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide could play a role in facilitating diverse coupling reactions in organic chemistry (Chen, Li, Xu, & Ma, 2023).
Orexin Receptor Antagonism
Another compound, GSK1059865, which has a structural resemblance, acts as a selective antagonist of the Orexin-1 Receptor. It was evaluated in a binge eating model in female rats, suggesting the potential application of related compounds in the study of eating disorders and possibly in their treatment (Piccoli et al., 2012).
Molecular Interactions and Antagonism
Molecular interaction studies of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, shed light on the antagonist activity and the structural characteristics crucial for binding interactions. This indicates the potential for exploring similar compounds in receptor-ligand studies (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific substituents and functional groups for potent activity. These findings can guide research into similar compounds, like this compound, in the context of receptor binding and antagonism (Lan et al., 1999).
Synthesis of Di- and Mono-Oxalamides
Research on a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides presents a methodology potentially applicable to the synthesis of compounds like this compound. This offers insights into synthetic routes and structural diversification (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15-5-6-18(12-16(15)2)23-21(26)20(25)22-13-17-7-9-24(10-8-17)14-19-4-3-11-27-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYGVMIVALIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)




![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)
![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)

